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Compound of Interest

Compound Name: 3-Chloro-3-methylhexane

Cat. No.: B1594247

An In-depth Technical Guide to 3-Chloro-3-methylhexane: Structure, Reactivity, and
Characterization

Abstract

This technical guide provides a comprehensive overview of 3-chloro-3-methylhexane, a
tertiary alkyl halide. The document delves into its molecular structure, chemical formula, and
physicochemical properties. A significant focus is placed on its characteristic reactivity,
particularly its propensity for unimolecular nucleophilic substitution (SN1) and elimination (E1)
reactions, a direct consequence of its tertiary structure. Methodologies for its synthesis via
electrophilic addition and detailed protocols for its analytical characterization using modern
spectroscopic technigues—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy—are presented. This guide is intended for researchers
and professionals in chemical synthesis and drug development, offering both foundational
knowledge and practical, field-proven insights into the handling and analysis of this compound.

Molecular Identity and Physicochemical Properties

3-Chloro-3-methylhexane is a halogenated alkane characterized by a hexane backbone with
a chlorine atom and a methyl group substituted at the third carbon position. This substitution
pattern classifies it as a tertiary alkyl halide, a structural feature that dictates its chemical
behavior.

¢ Molecular Formula: C7H1sCI[1][2][3][4]
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Molecular Weight: 134.65 g/mol [2][4]

CAS Registry Number: 43197-78-0[1][2]

IUPAC Name: 3-chloro-3-methylhexane[2]

Canonical SMILES: CCCC(C)(CC)CI[2][5]

The central carbon at the third position (C3) is a chiral center, meaning 3-chloro-3-
methylhexane can exist as a pair of enantiomers: (R)-3-chloro-3-methylhexane and (S)-3-
chloro-3-methylhexane.

Structural Representation

The molecular structure is foundational to understanding the compound's properties and
reactivity.

Caption: 2D Molecular Structure of 3-chloro-3-methylhexane.

Tabulated Physicochemical Properties

A summary of key computed and experimental properties is provided below.

Property Value Source
Molecular Weight 134.65 g/mol PubChem|[2]
Exact Mass 134.0862282 Da PubChem[2]
XLogP3-AA (LogP) 3.2 PubChem|[2]
Rotatable Bond Count 3 Guidechem[3]
Complexity 61.4 Guidechem[3]

Synthesis and Chemical Reactivity

The synthesis and reactivity of 3-chloro-3-methylhexane are governed by the principles of
carbocation chemistry.
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Synthesis Pathway: Electrophilic Addition

A standard laboratory synthesis involves the electrophilic addition of hydrogen chloride (HCI) to
an alkene. Three isomeric alkenes can serve as precursors, as they all form the same stable
tertiary carbocation intermediate upon protonation, which is then attacked by the chloride ion.

[6]
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Caption: Synthesis of 3-chloro-3-methylhexane via electrophilic addition.

This reaction proceeds according to Markovnikov's rule, where the proton adds to the carbon
atom that results in the formation of the most stable carbocation. In all three cases, this is the
tertiary carbocation at the C3 position.

Core Reactivity: The Tertiary Alkyl Halide

As a tertiary alkyl halide, 3-chloro-3-methylhexane's reactivity is dominated by reaction
mechanisms that proceed through a carbocation intermediate.

e SN1 and E1 Reactions: These are the predominant pathways. The rate-determining step is
the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation.[7] This
carbocation can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent
carbon to a base (E1).[8] For instance, reaction with water will yield both an alcohol
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(substitution product) and alkenes (elimination products).[8] The stability of the tertiary
carbocation is significantly higher than that of secondary or primary carbocations due to
hyperconjugation and inductive effects from the three alkyl groups.[7]

e SN2 Inactivity: 3-chloro-3-methylhexane is essentially unreactive under SN2 conditions.[9]
[10] The three alkyl groups surrounding the electrophilic carbon create significant steric
hindrance, preventing the backside attack required for the SN2 mechanism.[9][11]
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Caption: Competing SN1 and E1 reaction pathways for 3-chloro-3-methylhexane.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of 3-chloro-3-
methylhexane. The following are standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a standard proton spectrum with 16-32 scans.

o Set the spectral width to cover a range of -1 to 12 ppm.

o Use tetramethylsilane (TMS) as an internal reference (0 ppm).

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum with 1024-4096 scans.

o Set the spectral width to cover a range of 0 to 220 ppm.

o Reference the spectrum using the solvent peak (e.g., CDCIs at 77.16 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs).

Spectrum Predicted Features Rationale

The molecule is asymmetric,

7 distinct signals, all complex making all protons chemically
1H NMR multiplets in the alkyl region non-equivalent. Overlapping
(~0.8-1.8 ppm). multiplets are expected due to

complex spin-spin coupling.

Due to the chiral center, all
seven carbon atoms are in
unique chemical environments.
13C NMR 7 distinct signals. The carbon bearing the
chlorine (C3) will be the most
downfield among the sp?

carbons.
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Note: The actual spectrum for a similar, but simpler, compound (3-methylhexane) is known to
be complex, supporting the prediction of 7 distinct environments.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for determining molecular weight and fragmentation patterns,
confirming the molecular formula.

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
like dichloromethane or hexane.

o GC Separation:

o Inject 1 pL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-
5ms).

o Use a temperature program, for example: initial temperature of 50°C, hold for 2 minutes,
then ramp to 250°C at 10°C/min.

o MS Detection (Electron lonization - El):
o Use a standard electron energy of 70 eV.
o Scan a mass range from m/z 40 to 200.

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions.

e Molecular lon (M*): A peak corresponding to the molecular weight will be observed at m/z
134.

 |sotope Peak (M+2): A characteristic peak will appear at m/z 136 with an intensity
approximately one-third that of the M+ peak.[13] This 3:1 ratio is definitive for a molecule
containing one chlorine atom, due to the natural abundance of the 3°Cl and 3’Cl isotopes.[13]

e Fragmentation: The most abundant fragment ion will likely result from the loss of the chlorine
atom to form the stable tertiary carbocation at m/z 99 (C7His%).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://docbrown.info/page06/spectra/3-methylhexane-nmr1h.htm
https://m.youtube.com/watch?v=FyQ1bndWGaY
https://m.youtube.com/watch?v=FyQ1bndWGaY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm~?) Vibration Functional Group
2850-3000 C-H Stretch Alkane (CH, CHz, CHs)
1350-1470 C-H Bend Alkane

600-800 C-CI Stretch Alkyl Halide

Note: The NIST Chemistry WebBook provides reference IR spectral data for 3-chloro-3-
methylhexane.[1]

Conclusion

3-Chloro-3-methylhexane serves as an exemplary model for understanding the behavior of
tertiary alkyl halides. Its structure, characterized by a sterically hindered electrophilic carbon,
precludes bimolecular substitution and favors unimolecular pathways that proceed via a stable
carbocation intermediate. This fundamental reactivity profile makes it a valuable substrate for
studying the competitive nature of SN1 and E1 reactions. The analytical protocols detailed
herein provide a robust framework for its unambiguous identification and characterization,
ensuring scientific integrity in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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